1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Catalog No.
S601773
CAS No.
6440-58-0
M.F
C7H12N2O4
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2...

CAS Number

6440-58-0

Product Name

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

IUPAC Name

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3

InChI Key

WSDISUOETYTPRL-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1CO)CO)C

solubility

In water, 77.3 g/100 cc
In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc

Synonyms

1,3-dimethylol-5,5-dimethylhydantoin, DMDM hydantoin

Canonical SMILES

CC1(C(=O)N(C(=O)N1CO)CO)C

The exact mass of the compound 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 77.3 g/100 ccin ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 6440-58-0), commercially known as DMDM Hydantoin, is a highly water-soluble, broad-spectrum formaldehyde-releasing preservative (FRP). In industrial and cosmetic procurement, it is primarily valued for its robust efficacy against Gram-positive and Gram-negative bacteria, yeasts, and molds across a wide pH range (typically 3 to 9). Unlike many solid-phase preservatives, DMDM Hydantoin is predominantly supplied as a stable 55% aqueous solution, making it a highly processable, cold-mix-compatible ingredient. Its controlled-release mechanism maintains a steady equilibrium of active antimicrobial species, ensuring long-term shelf-life stability for water-based formulations such as shampoos, metalworking fluids, and industrial adhesives without the acute handling and volatility hazards of free formaldehyde [1].

Substituting DMDM Hydantoin with other common preservatives often leads to process inefficiencies or formulation failures. Replacing it with free formaldehyde introduces severe volatility, toxicity, and regulatory labeling hurdles that are mitigated by DMDMH's slow-release equilibrium. Substitution with other FRPs, such as Imidazolidinyl urea or Diazolidinyl urea, alters the stoichiometric yield of the active antimicrobial; DMDMH provides a higher formaldehyde equivalent per unit weight, meaning lower required mass dosages. Furthermore, replacing DMDMH with parabens requires heating or solvent pre-dissolution due to their poor water solubility, disrupting cold-process manufacturing. Finally, substituting with isothiazolinones (MIT/CMIT) introduces significant regulatory risks, as MIT faces strict parts-per-million limits and bans in leave-on products due to high contact sensitization rates, whereas DMDMH maintains a broader permissible use range[1].

Active Antimicrobial Yield and Stoichiometric Efficiency

DMDM Hydantoin exhibits a highly efficient release profile, capable of yielding two equivalents of formaldehyde per molecule (MW 188.18 g/mol) in aqueous equilibrium. In contrast, Imidazolidinyl urea (MW ~388 g/mol) is synthesized from a 3:2 ratio of formaldehyde to allantoin, resulting in a lower theoretical mass-yield of the active antimicrobial species. This stoichiometric advantage means that DMDM Hydantoin can often achieve the required Minimum Inhibitory Concentration (MIC) against microbial contamination at a lower total mass addition compared to heavier, lower-yield urea-based alternatives [1].

Evidence DimensionStoichiometric formaldehyde yield capacity
Target Compound Data2 equivalents of formaldehyde per molecule (MW 188.18 g/mol)
Comparator Or BaselineImidazolidinyl urea (synthesized from 3 moles formaldehyde per 2 moles allantoin, MW ~388 g/mol)
Quantified DifferenceHigher molar and weight-adjusted yield of active antimicrobial species for DMDMH
ConditionsAqueous equilibrium at formulation pH

A higher active yield per gram allows formulators to achieve broad-spectrum preservation at a lower overall mass fraction, optimizing cost-in-use and minimizing chemical load.

Cold-Process Manufacturability via High Aqueous Solubility

DMDM Hydantoin is highly soluble in water (>77 g/100 mL at ambient temperature) and is commercially supplied as a stable 55% aqueous solution. This liquid form allows for immediate, homogeneous dispersion into aqueous phases. Conversely, comparators like Imidazolidinyl urea are supplied as hygroscopic solid powders that require careful dissolution to avoid clumping, and parabens possess very low water solubility, necessitating heating or the addition of glycols. The use of 55% DMDMH solution eliminates the need for heating phases during preservative addition[1].

Evidence DimensionPhysical form and water solubility at 25°C
Target Compound Data>77 g/100 mL (supplied as 55% liquid solution)
Comparator Or BaselineParabens (low water solubility requiring heat/solvents) and Imidazolidinyl urea (solid powder requiring dissolution)
Quantified DifferenceElimination of heating/dissolution steps for DMDMH
ConditionsAmbient temperature (25°C) aqueous formulation

Liquid DMDMH enables direct cold-process addition to aqueous phases, significantly reducing batch cycle times and energy costs in industrial-scale manufacturing.

Regulatory Formulation Window vs. Isothiazolinones

In the context of regulatory compliance, DMDM Hydantoin offers a significantly wider formulation window than isothiazolinones. Methylisothiazolinone (MIT) and its chlorinated analog (CMIT) are potent sensitizers, leading to severe regulatory restrictions, such as a 15 ppm limit in rinse-off cosmetics and complete bans in leave-on products in regions like the EU. DMDM Hydantoin, while still regulated, is permitted at concentrations up to 0.6% (6000 ppm) in the EU and US. This 400-fold difference in permissible limits provides formulators with a robust buffer to ensure adequate preservation without triggering regulatory non-compliance [1].

Evidence DimensionMaximum permitted regulatory concentration (EU/US cosmetics)
Target Compound DataUp to 0.6% (6000 ppm)
Comparator Or BaselineMIT/CMIT (restricted to 15 ppm in rinse-off, banned in leave-on)
Quantified Difference~400-fold higher permissible concentration limit for DMDMH
ConditionsStandard cosmetic and personal care regulatory frameworks

The higher permissible limit of DMDMH provides a wider safety margin for broad-spectrum preservation, avoiding the strict regulatory bottlenecks and batch-failure risks associated with MIT/CMIT.

High-Volume Cold-Process Aqueous Formulations

Directly leveraging the high aqueous solubility and 55% liquid supply form detailed in Section 3, DMDM Hydantoin is the optimal choice for large-scale manufacturing of shampoos, body washes, and liquid soaps. It eliminates the need for a heating phase for preservative dissolution, saving significant energy and batch time[1].

Cost-Optimized Industrial Water Treatment and Metalworking Fluids

Driven by the high stoichiometric yield of active antimicrobial per gram compared to urea-based alternatives, DMDMH serves as a highly cost-effective biocide. It prevents microbial degradation in high-volume industrial fluids at lower mass addition rates, optimizing procurement spend [1].

MIT/CMIT Replacement in Rinse-Off and Leave-On Products

Following the strict regulatory bottlenecks and sensitization risks associated with isothiazolinones, DMDM Hydantoin provides a drop-in replacement with a 400-fold higher permissible concentration limit. This makes it ideal for reformulating product lines to maintain robust broad-spectrum protection within legal regulatory limits[1].

Physical Description

Liquid

Color/Form

Solid
Powde

XLogP3

-0.2

Boiling Point

198-200 °C, decomposes with boiling

Density

0.4 g/cu cm at 21 °C /OECD Guideline 109/

LogP

log Kow = -2.9

Odor

Odorless

Melting Point

90 °C /OECD Guideline 102/

UNII

BYR0546TOW

GHS Hazard Statements

Aggregated GHS information provided by 613 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 90 of 613 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 523 of 613 companies with hazard statement code(s):;
H302 (71.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (19.31%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,3-Dimethyol-5,5-dimethyl hydantoin (DMDM hydantoin) is an odorless powder or solid. It is slightly volatile and very soluble in water. It is a member of a group of chemicals called hydroxymethyl dimethyl hydantoins, which are formaldehyde releasers. The hydroxymethyl dimethyl hydantoin group also includes hydroxymethyl-5,5-dimethyl hydantoin (MDM hydantoin). USE: DMDM hydantoin and MDM hydantoin are used as antimicrobial agents and preservatives in cosmetics, adhesives, air freshners, caulks, cleansers, fabric softeners, hydraulic fluids, inks, liquid detergents, metalworking cutting fluids, paints, powdered detergents, sealants, carpet shampoos, soap, stains and coatings, paper/paperboard coatings, starch solutions, textiles, and wax. EXPOSURE: People may be exposed through dermal contact and breathing in mists or dusts in the manufacture of materials containing DMDM hydantoin and when using consumer products containing DMDM hydantoin. If released to the environment, DMDM hydantoin will break down in air. DMDM hydantoin released to air may also absorb on particles that eventually fall to the ground. It will move readily in soil. It will be broken down by microorganisms. DMDM hydantoin in water breaks down to form 5,5-dimethyl hydantoin and formaldehyde. DMDM hydantoin will not build up in aquatic organisms. RISK: Direct contact with DMDM hydantoin or solutions with DMDM hydantoin may result in eye damage and skin irritation. Allergic skin reactions may develop in some people exposed to DMDM hydantoin. No abortions or birth defects in offspring were found after pregnant laboratory animals were given doses of DMDM hydantoin by mouth. Tests of the potential carcinogenicity of DMDM hydantoin in laboratory animals have not been conducted. The potential for DMDM hydantoin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

9.0X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6440-58-0

Wikipedia

DMDM hydantoin

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

DMDM Hydantoin is produced by reacting 3 to 5 moles of formaldehyde, as the 37% by weight aqueous solution, with 1 mole of dimethylhydantoin at 84 °C. A highly concentrated aqueous solution of the compound is prepared by reacting 2 moles of formaldehyde, as 37% formalin, with dimethylhydantoin at 38 to 50 °C, pH 8.1 to 8.3.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-: ACTIVE
The composition of DMDM Hydantoin as determined by gas chromatography is as follows: 94-98% DMDM hydantoin, 2.5-3.0% monomethyloldimethylhydantoin, and other dimethylhydantoin formaldehyde products comprise the balance.
Supplied as a 55.0% solution
Dantogard XL-1000 should be added to the formulation to be preserved at a rate of 1.0 to 10.0 lbs per 1,000 lbs or 0.1% to 1.0% or 1,000 to 10,000 pp based upon the total weight of the product to be protected. If ... articles have been treated with Dantogard XL-1000, do not use them as components in materials used in food packaging and food-holding.
DMDM hydantoin

Analytic Laboratory Methods

Analyte: 1,3-dimethylol-5,5-dimethylhydantoin; matrix: personal cleansing product; procedure: high-performance liquid chromatography

Clinical Laboratory Methods

DMDM hydantoin has been identified via the following techniques: gas chromatography, infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic spectroscopy, and differential scanning calorimetry.

Storage Conditions

Keep container closed. Store in a dry place. Do not store at elevated temperatures. Keep from freezing. Do not reuse empty container. /Dantogard XL-1000/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Last modified: 08-15-2023

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